molecular formula C24H24ClN5O3S B2995835 N-(4-chlorophenyl)-2-((1-ethyl-6-(4-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide CAS No. 1358765-61-3

N-(4-chlorophenyl)-2-((1-ethyl-6-(4-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide

Cat. No. B2995835
CAS RN: 1358765-61-3
M. Wt: 498
InChI Key: OUZAUIDXMAOZIQ-UHFFFAOYSA-N
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Description

The compound appears to contain several functional groups, including a chlorophenyl group, a methoxybenzyl group, and a pyrazolopyrimidinyl group. These groups are common in many pharmaceuticals and could suggest that this compound has some biological activity .


Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions, depending on the conditions and reagents used. For instance, 4-methoxybenzyl alcohol is used in the synthesis of quinolines and in the photocatalytic oxidation to p-anisaldehyde .


Physical And Chemical Properties Analysis

Some physical and chemical properties can be inferred from the functional groups present in the compound. For example, the presence of a methoxy group could increase the compound’s solubility in organic solvents .

Scientific Research Applications

Synthesis and Biological Activity

  • A study detailed the synthesis of novel compounds derived from visnaginone and khellinone, which showed significant analgesic and anti-inflammatory activities, highlighting the potential of such compounds in developing therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
  • Another research focused on designing and synthesizing certain pyrazol-1-yl acetamide derivatives, testing their anticancer activity across 60 cancer cell lines. One compound showed appreciable growth inhibition against eight cancer cell lines (Al-Sanea, Parambi, Shaker, Elsherif, Elshemy, Bakr, Al-Warhi, Gamal, & Abdelgawad, 2020).

Antimicrobial and Anticancer Properties

  • Novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives were synthesized, showcasing significant antioxidant activity, which can be crucial in addressing oxidative stress-related diseases (Chkirate et al., 2019).
  • Synthesis of new pyrazole derivatives incorporating oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives revealed their potential as antimicrobial and anticancer agents, indicating their relevance in developing new therapeutic options (Hafez, El-Gazzar, & Al-Hussain, 2016).

Chemical Synthesis and Characterization

  • Innovative heterocycles incorporating a thiadiazole moiety were synthesized, showcasing potential insecticidal properties against the cotton leafworm, Spodoptera littoralis. This demonstrates the utility of such compounds in agricultural applications to protect crops from pests (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).

properties

IUPAC Name

N-(4-chlorophenyl)-2-[1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClN5O3S/c1-4-30-22-21(15(2)28-30)27-24(34-14-20(31)26-18-9-7-17(25)8-10-18)29(23(22)32)13-16-5-11-19(33-3)12-6-16/h5-12H,4,13-14H2,1-3H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUZAUIDXMAOZIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=C(C=C3)OC)SCC(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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